BenchChemオンラインストアへようこそ!

Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Bioisosterism Metabolic Stability 1,2,4-Oxadiazole

tert‑Butyl 3‑(1,2,4‑oxadiazol‑5‑yl)morpholine‑4‑carboxylate (CAS 1803565‑95‑8) is a Boc‑protected morpholine building block bearing a 1,2,4‑oxadiazol‑5‑yl substituent at the morpholine 3‑position. Its molecular formula is C₁₁H₁₇N₃O₄ (MW 255.27 g·mol⁻¹) and it is supplied at ≥95% purity by multiple vendors.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 1803565-95-8
Cat. No. B1448576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
CAS1803565-95-8
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=NC=NO2
InChIInChI=1S/C11H17N3O4/c1-11(2,3)17-10(15)14-4-5-16-6-8(14)9-12-7-13-18-9/h7-8H,4-6H2,1-3H3
InChIKeyNZCZEDNOGCFLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Tert‑Butyl 3‑(1,2,4‑Oxadiazol‑5‑yl)Morpholine‑4‑Carboxylate (CAS 1803565‑95‑8) with Structural Confidence


tert‑Butyl 3‑(1,2,4‑oxadiazol‑5‑yl)morpholine‑4‑carboxylate (CAS 1803565‑95‑8) is a Boc‑protected morpholine building block bearing a 1,2,4‑oxadiazol‑5‑yl substituent at the morpholine 3‑position . Its molecular formula is C₁₁H₁₇N₃O₄ (MW 255.27 g·mol⁻¹) and it is supplied at ≥95% purity by multiple vendors . The compound belongs to the 1,2,4‑oxadiazole class, a recognised bioisostere for ester and amide functionalities that offers enhanced metabolic and hydrolytic stability [1]. It serves as a versatile scaffold for medicinal chemistry and library synthesis, having been prepared on gram scale via an electrochemical C–H oxidation route [2].

Why Generic Oxadiazole‑Morpholine Substitution Risks Project Failure When Sourcing CAS 1803565‑95‑8


Although numerous oxadiazole‑morpholine hybrids exist, the specific combination of a 1,2,4‑oxadiazol‑5‑yl attachment at the morpholine 3‑position with a Boc protecting group at the 4‑position creates a unique scaffold that cannot be interchanged with its regioisomers or deprotected analogues [1]. The 1,2,4‑oxadiazole ring is a well‑established bioisostere for amide and ester groups, providing superior resistance to hydrolytic degradation compared to the 1,3,4‑regioisomer [2]. In the linezolid analogue series, replacement of the morpholine C‑ring with a 1,2,4‑oxadiazole retained hydrogen‑bonding interactions with the 23S rRNA target (U2585) while altering physicochemical and cytotoxicity profiles [3]. Consequently, substituting one oxadiazole‑morpholine scaffold for another—even within the same regioisomeric family—can lead to divergent target engagement, metabolic stability, and pharmacokinetic behaviour, undermining reproducibility in lead‑optimisation programmes [1][3].

Quantitative Differentiation Evidence for Tert‑Butyl 3‑(1,2,4‑Oxadiazol‑5‑yl)Morpholine‑4‑Carboxylate (1803565‑95‑8)


Regioisomeric Identity Confers Hydrolytic Stability Advantage Over 1,3,4‑Oxadiazole Analogues

The target compound contains a 1,2,4‑oxadiazole ring, which is documented as a bioisostere for ester and amide groups that resists hydrolysis [1]. The 1,2,4‑oxadiazol‑5‑yl substitution pattern on the morpholine core differentiates it from the more common 1,3,4‑oxadiazol‑2‑yl regioisomer (e.g., CAS 1803585‑27‑4, which shares the identical molecular formula C₁₁H₁₇N₃O₄ but displays distinct hydrogen‑bonding geometry due to the altered nitrogen‑atom arrangement) [2]. Molecular‑modelling studies on related linezolid‑oxadiazole hybrids demonstrated that the 1,2,4‑oxadiazole moiety perfectly mimics the morpholinic‑ring H‑bond interaction with U2585 of the 23S rRNA, a contact that the 1,3,4‑regioisomer cannot replicate [3].

Bioisosterism Metabolic Stability 1,2,4-Oxadiazole

Boc‑Protected Amine Enables Orthogonal Deprotection Strategy Absent in Free‑Amine Analogues

The target compound bears a tert‑butyloxycarbonyl (Boc) group on the morpholine nitrogen, distinguishing it from the free‑amine analogue 3‑(1,2,4‑oxadiazol‑5‑yl)morpholine (CAS 1516619‑01‑4) . The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 1,2,4‑oxadiazole ring, which would be susceptible to ring‑opening under harsher conditions [1]. In the Tetrahedron 2017 synthetic route, the Boc group was cleanly removed using 4 M HCl in 1,4‑dioxane to yield the hydrochloride salt, whereas the free‑base morpholine analogue exhibits limited room‑temperature stability [1].

Protecting Group Strategy Boc Deprotection Orthogonal Synthesis

Physicochemical Profile (TPSA, LogP) Differentiates Scaffold Polarity from 3‑Substituted Analogues

Vendor‑reported computed properties for the target compound give a topological polar surface area (TPSA) of 77.69 Ų and a consensus LogP of 1.378 . These values place the scaffold in a favourable region of CNS‑drug‑like and oral‑bioavailability chemical space. In contrast, the 3‑phenyl analogue (CAS 1803611‑64‑4) has a significantly higher molecular weight (331.37 g·mol⁻¹) and increased lipophilicity due to the phenyl substituent, shifting its LogP well above 2.5 . The thiophen‑2‑yl analogue (tert‑butyl 3‑[3‑(thiophen‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]morpholine‑4‑carboxylate) introduces a sulfur atom that alters polar surface area and may engage in distinct sulphur‑π interactions absent in the unsubstituted oxadiazole .

Physicochemical Properties TPSA LogP Drug‑likeness

Scalable Electrochemical Synthesis Yields Gram‑Scale Quantities with Reproducible Purity

The target compound (designated 12b in the primary synthetic literature) was obtained in 90% isolated yield through an electrochemical C–H oxidation route starting from N‑Boc morpholine [1]. This route uses a graphite electrode (7.5 A, 24 V, 20–25 mA·cm⁻²) and proceeds in 25 hours on a multi‑gram scale, with the crude product purified to 90% by column chromatography and analytical samples refined by HPLC [1]. In contrast, the regioisomeric 1,2,4‑oxadiazol‑3‑yl series (compounds 15a–d) required a longer four‑step sequence with yields ranging from 49% to 79%, demonstrating that the 5‑yl regioisomer is synthetically more accessible [1]. Commercial suppliers now offer the compound at ≥95% purity , confirming that the electrochemical route supports reproducible manufacturing quality.

Electrochemical Synthesis Scale‑up Building Block Medicinal Chemistry

X‑ray Crystallographic Confirmation Available for Structural Analogue Series, Supporting Accurate Docking

Although a crystal structure of the target compound itself has not been deposited, the solid‑state structures of closely related 1,2,4‑oxadiazole derivatives within the same synthetic programme—including compounds 3, 5, 7–9, 11, 12, and 17—were established by single‑crystal X‑ray diffraction [1]. These structures confirm the planarity of the 1,2,4‑oxadiazole ring, the tetrahedral geometry of the morpholine nitrogen, and the preferred conformation of the Boc group, providing a validated starting point for molecular‑docking studies [1]. The linezolid‑oxadiazole molecular‑modelling study further demonstrated that the 1,2,4‑oxadiazole moiety preserves the critical H‑bond with U2585 of the 23S rRNA, confirming the scaffold’s ability to engage biological targets in a predictable geometry [2].

X‑ray Crystallography Structural Biology Molecular Docking Scaffold Validation

Cytotoxicity Data on MCF‑7 Breast Cancer Cells Suggests Potent Antiproliferative Activity Warranting Further SAR Exploration

The target compound has been reported to exhibit an IC₅₀ of 0.65 µM against the MCF‑7 breast cancer cell line, with a proposed mechanism of apoptosis induction via p53 activation . Additional data indicate IC₅₀ values of <1.0 µM against U‑937 leukaemia cells and 2.41 µM against HeLa cervical cancer cells . Several 1,2,4‑oxadiazole natural‑product analogues were tested in a panel of 12 tumour cell lines and exhibited a mean IC₅₀ of 5.66 µM for the most potent derivative (compound 17), placing the target compound’s reported activity at least 8‑fold more potent than that series average [1]. However, these results are cited from a vendor‑aggregated source and have not been independently verified in a peer‑reviewed publication; they should be treated as indicative and requiring confirmation.

Anticancer MCF‑7 Cytotoxicity p53 Apoptosis

Evidence‑Backed Application Scenarios for Tert‑Butyl 3‑(1,2,4‑Oxadiazol‑5‑yl)Morpholine‑4‑Carboxylate (CAS 1803565‑95‑8)


Medicinal Chemistry Library Synthesis Requiring a Boc‑Protected Morpholine Scaffold with a Bioisosteric Oxadiazole

The target compound is ideally suited for fragment‑based or diversity‑oriented library synthesis where the Boc group must remain intact during initial scaffold decoration. The 1,2,4‑oxadiazole ring serves as a hydrolytically stable bioisostere for ester or amide linkers [1], while the Boc group enables selective late‑stage deprotection (TFA or HCl/dioxane) to liberate the morpholine nitrogen for subsequent amide coupling or reductive amination [2]. The scalable electrochemical synthesis (90% yield on gram scale) and commercial availability at 95% purity support cost‑effective library production [2].

Lead Optimisation for CNS‑Penetrant Candidates Leveraging Favourable Polarity Profile (LogP 1.38, TPSA 77.69 Ų)

With a computed LogP of 1.378 and TPSA of 77.69 Ų , the scaffold resides well within the CNS‑MPO‑favourable chemical space (TPSA < 90 Ų; LogP 1–3). This makes it appropriate for CNS‑targeted drug‑discovery programmes where balancing passive permeability and solubility is critical. In contrast, the 3‑phenyl analogue (LogP > 2.5) and 3‑thiophenyl analogue carry higher lipophilicity, increasing the risk of hERG binding, phospholipidosis, or poor solubility .

Development of Antibacterial Oxazolidinone Mimetics Based on the 1,2,4‑Oxadiazole‑Morpholine Pharmacophore

The 1,2,4‑oxadiazole‑morpholine motif has been validated as a functional replacement for the morpholine C‑ring of linezolid, retaining the key H‑bond interaction with U2585 of the 23S rRNA while modulating cytotoxicity [3]. The target compound can serve as a key intermediate for introducing the acetamidomethyl or thioacetamidomethyl side‑chain required for antibacterial activity, with the Boc group enabling selective functionalisation of the morpholine nitrogen after oxazolidinone ring formation [3].

Structure‑Based Drug Design Using Crystallographically Validated 1,2,4‑Oxadiazole Geometries

X‑ray crystal structures of seven structurally analogous 1,2,4‑oxadiazole derivatives confirm the planarity of the oxadiazole ring and the tetrahedral geometry of the Boc‑protected morpholine nitrogen [4]. These data enable confident in silico docking and pharmacophore modelling without requiring de novo crystallisation of every derivative, accelerating the hit‑to‑lead process [3][4].

Quote Request

Request a Quote for Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.